molecular formula C8H8N4O B3354162 3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- CAS No. 57806-27-6

3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl-

Cat. No.: B3354162
CAS No.: 57806-27-6
M. Wt: 176.18 g/mol
InChI Key: UTXYIZFRRJQLIP-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The core structure is substituted with a methyl group at position 3 and a carboxamide group at position 2. This scaffold is notable for its applications in medicinal chemistry, particularly as a building block for kinase inhibitors and Heat Shock Protein 90 (HSP90) inhibitors .

Properties

IUPAC Name

3-methylimidazo[4,5-c]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-6-4-10-3-2-5(6)11-8(12)7(9)13/h2-4H,1H3,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXYIZFRRJQLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2)N=C1C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481913
Record name 3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57806-27-6
Record name 3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Isomers: Imidazo[4,5-c] vs. Imidazo[4,5-b]pyridines

The numbering of the fused rings significantly impacts electronic properties and biological activity.

Property 3H-Imidazo[4,5-c]pyridine Derivatives 3H-Imidazo[4,5-b]pyridine Derivatives
Ring Junction Positions 4,5-c (pyridine N at position 3) Positions 4,5-b (pyridine N at position 1)
Electron Density Higher electron density at position 2 due to carboxamide substitution Electron density shifts toward position 5/7
Biological Targets HSP90 inhibitors , kinase inhibitors Kinase inhibitors (e.g., JAK2/3 inhibitors )
Example Compound Target compound 3H-Imidazo[4,5-b]pyridine-2-methanol, 5-methoxy-3-methyl

Key Insight : The [4,5-c] isomer is more commonly associated with HSP90 inhibition, while [4,5-b] derivatives are leveraged in kinase modulation due to distinct binding modes .

Substituent Effects: Carboxamide vs. Carboxylic Acid and Phenol Derivatives

Substituents at position 2 critically influence solubility, stability, and target affinity.

Compound Substituent at Position 2 Solubility (mg/mL) Biological Activity
3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- Carboxamide (-CONH₂) ~10 in DMF HSP90 inhibition
3H-Imidazo[4,5-c]pyridine-2-carboxylic acid Carboxylic acid (-COOH) ~15 in DMF Intermediate for amide synthesis
B2 Ligand (2,4-di-tert-butyl-6-(3H-imidazo[4,5-c]pyridin-2-yl)phenol) Phenol (-OH) with bulky groups Low in water Metal complexation (Re(I))

Key Insight: The carboxamide group improves bioavailability compared to carboxylic acid, while bulky phenolic substituents (e.g., B2) enhance metal-binding capacity but reduce aqueous solubility .

Methyl Substitution Patterns

Methyl group placement affects steric hindrance and metabolic stability.

Compound Methyl Position Impact
3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- Position 3 Reduces ring flexibility, enhances metabolic stability
2,3-Dimethyl-3H-imidazo[4,5-c]pyridine Positions 2 & 3 Increased hydrophobicity, lower solubility
5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine Position 3 Enhances kinase selectivity

Key Insight : Methylation at position 3 in [4,5-c] derivatives optimizes stability without significantly compromising solubility .

HSP90 Inhibition (3H-Imidazo[4,5-c]pyridines):
  • The target compound’s carboxamide group mimics ATP-binding motifs, enabling competitive inhibition of HSP90 .
  • Comparative Data :
    • Tricyclic Imidazo[4,5-c]pyridines : IC₅₀ ~50 nM (HSP90)
    • Target Compound (3-methyl) : Expected IC₅₀ <100 nM (inferred from structural similarity).
Kinase Inhibition (3H-Imidazo[4,5-b]pyridines):
  • Example : 3-((4-(6-Chloro-2-(1-methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (IC₅₀ ~10 nM for JAK2) .

Biological Activity

Overview

3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by an imidazole ring fused with a pyridine moiety, making it part of the imidazopyridine family, which is known for its potential therapeutic applications against various diseases.

Biological Activities

1. Anticancer Properties

Research indicates that 3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The compound's mechanism involves modulation of key signaling pathways associated with cell survival and proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HeLa0.058
A5490.035
MDA-MB-2310.021

2. Antimicrobial and Antiviral Activity

The compound has demonstrated antimicrobial and antiviral properties in various studies. It has been evaluated for its effectiveness against a range of pathogens, showing potential as a therapeutic agent for infectious diseases.

3. Neuropharmacological Effects

As a GABA A receptor positive allosteric modulator, 3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- influences neurotransmission in the central nervous system. This property suggests its potential application in treating neurological disorders such as anxiety and epilepsy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • GABA A Receptor Modulation : Enhances inhibitory neurotransmission.
  • Inhibition of Kinases : Compounds in the imidazopyridine family often act as inhibitors of various kinases involved in cancer progression and inflammatory responses.

Case Studies

Study on Antiproliferative Activity

A comprehensive study evaluated the antiproliferative effects of various pyridine derivatives, including 3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl-. The results highlighted a structure-activity relationship where the presence of specific functional groups significantly enhanced biological activity. Notably, compounds with hydroxyl (-OH) groups exhibited lower IC50 values against multiple cancer cell lines.

Study on Inflammatory Response Inhibition

Another study focused on the anti-inflammatory properties of imidazopyridine derivatives. It was found that these compounds could effectively reduce inflammatory markers in cell models subjected to oxidative stress, suggesting their potential use in treating conditions linked to chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl-, it is helpful to compare it with other imidazopyridine derivatives.

Table 2: Comparison of Imidazopyridine Derivatives

CompoundKey ActivityReference
Imidazo[4,5-b]pyridineProton pump inhibitor
Imidazo[1,5-a]pyridineLuminescent properties
Imidazo[1,2-a]pyridineAnti-inflammatory agent

Q & A

Q. Critical parameters :

ParameterOptimal RangeImpact
Temperature80–120°CHigher temperatures accelerate ring closure but risk decomposition
CatalystPd(OAc)₂ or CuIFacilitates cross-coupling in heterocyclic systems
Reaction Time2–6 hrs (microwave)Shorter times reduce side-product formation

Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A: A multi-technique approach is essential:

  • X-ray crystallography : Resolves 3D molecular geometry using SHELXL for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., methyl group at position 3) .
  • IR spectroscopy : Detects functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • HPLC : Validates purity (>99% achievable with gradient elution) .

Biological Activity Screening

Q: What biological activities are reported for imidazo[4,5-c]pyridine derivatives, and how are they assayed? A: Key activities and assays include:

  • Kinase inhibition : c-Met and Aurora kinases are common targets, assessed via in vitro enzyme inhibition assays (IC₅₀ values) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure cytotoxicity .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria .

Note : While 3-methyl-2-carboxamide derivatives are less studied, analogous compounds (e.g., ethyl esters) show dose-dependent activity .

Advanced: Resolving Contradictory Pharmacological Data

Q: How should researchers address discrepancies in reported biological activities across studies? A: Contradictions often arise from:

  • Assay variability : Differences in cell lines, incubation times, or compound stability (e.g., hydrolysis in aqueous media).
  • Structural analogs : Methyl vs. ethyl substituents may alter solubility or binding affinity .
    Methodological solutions :
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Use isotopic labeling (e.g., ¹⁴C) to track metabolic degradation .
  • Compare data with structurally similar compounds (e.g., 3-methyl vs. 3-ethyl derivatives) .

Advanced: Computational Modeling for Mechanism Elucidation

Q: How can DFT studies and molecular docking enhance understanding of this compound’s reactivity and bioactivity? A:

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to explain regioselectivity in reactions .
  • Molecular docking : Simulate binding modes with kinase targets (e.g., c-Met) using AutoDock Vina or Schrödinger Suite .
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., 50 ns trajectories in GROMACS) .

Example : Docking studies on imidazo[4,5-c]pyridines reveal hydrogen bonding with kinase active-site residues (e.g., Met1160 in c-Met) .

Advanced: Challenges in Crystallographic Analysis

Q: What strategies mitigate issues in X-ray structure determination for this compound? A:

  • High-resolution data : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve light atoms (e.g., nitrogen in the imidazole ring) .
  • Twinned crystals : Apply SHELXL’s TWIN/BASF commands for refinement .
  • Disorder modeling : For flexible methyl groups, refine occupancy ratios using PART instructions in SHELX .

Case study : A related imidazo[4,5-b]pyridine structure (PDB: 5Z) was resolved using SHELXD for phasing and OLEX2 for visualization .

Advanced: Reaction Mechanism Studies

Q: How can isotopic labeling or kinetic studies elucidate the mechanism of carboxamide formation? A:

  • ¹⁵N labeling : Traces nitrogen migration during ring closure (e.g., via HMBC NMR) .
  • Kinetic isotope effects (KIE) : Compare rates of ¹H vs. ²H in key steps to identify rate-determining steps .
  • In situ FTIR : Monitors intermediate formation (e.g., nitrile intermediates in microwave synthesis) .

Example : Ammonia and formaldehyde participate in PhIP formation via Strecker degradation—a model for analogous imidazo systems .

Advanced: Structure-Activity Relationship (SAR) Optimization

Q: How do substituent modifications (e.g., methyl vs. phenyl groups) influence bioactivity? A:

  • Methyl groups : Enhance metabolic stability but may reduce solubility.
  • Phenyl substituents : Increase π-π stacking with hydrophobic kinase pockets (e.g., Aurora B) .
  • Carboxamide vs. ester : Carboxamide improves hydrogen-bonding capacity but may lower cell permeability .

Q. SAR Table :

SubstituentPositionBioactivity Impact
Methyl3↑ Metabolic stability
Chlorophenyl2↑ Kinase inhibition (IC₅₀ < 1 µM)
Pyrrolidine2↑ Selectivity for Aurora kinases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl-
Reactant of Route 2
3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl-

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